

# Application Notes: (S)-Methyl 2-amino-2-cyclobutylacetate as a Chiral Building Block

**Author:** BenchChem Technical Support Team. **Date:** May 2026

## Compound of Interest

Compound Name: (S)-Methyl 2-amino-2-cyclobutylacetate

CAS No.: 1217784-81-0

Cat. No.: B1513355

[Get Quote](#)

## Abstract

This document provides a detailed technical guide for researchers, medicinal chemists, and drug development professionals on the application of **(S)-Methyl 2-amino-2-cyclobutylacetate** as a versatile chiral building block. We will explore its unique structural properties, strategic advantages in molecular design, and provide detailed, field-proven protocols for its incorporation into target molecules, with a primary focus on amide bond formation. The causality behind experimental choices and the impact of the cyclobutyl moiety on molecular conformation and biological activity are discussed to provide a comprehensive and authoritative resource.

## Introduction: The Strategic Value of Constrained Scaffolds

In modern drug discovery, the precise control of three-dimensional molecular architecture is paramount for achieving high target affinity and selectivity.[1] Chiral building blocks are fundamental tools that enable the efficient construction of enantiomerically pure compounds,

which is critical as different enantiomers of a drug can exhibit vastly different pharmacological and toxicological profiles.[2][3] Among the diverse array of available chiral synthons, non-natural amino acids with constrained topologies have garnered significant attention.

**(S)-Methyl 2-amino-2-cyclobutylacetate**, a derivative of  $\alpha$ -cyclobutylglycine, is an exemplary building block that introduces a unique set of conformational constraints. The cyclobutane ring, a four-membered carbocycle, imparts significant rigidity to the molecular backbone when incorporated into peptide or small molecule frameworks.[4] This rigidity can pre-organize the molecule into a bioactive conformation, potentially enhancing binding affinity to biological targets and improving metabolic stability by shielding susceptible bonds from enzymatic degradation. This guide serves to illuminate the practical applications and theoretical advantages of this valuable synthetic intermediate.

## Physicochemical Properties & Handling

A thorough understanding of a building block's properties is essential for its effective use. The key physicochemical data for **(S)-Methyl 2-amino-2-cyclobutylacetate** are summarized below.

Property	Value	Source(s)
CAS Number	1217784-81-0	[5]
Molecular Formula	C <sub>7</sub> H <sub>13</sub> NO <sub>2</sub>	[5]
Molecular Weight	143.18 g/mol	[5]
Appearance	Solid-Liquid Mixture or Powder	
Purity	Typically $\geq 95\%$ (HPLC)	[5]
Storage	4°C, protect from light	[5]
SMILES	<chem>O=C(OC)C1CCC1</chem>	[5]
InChI Key	WPMQPLHPHZACOB- LURJTMIESA-N	

Handling & Storage: **(S)-Methyl 2-amino-2-cyclobutylacetate** is typically supplied as a free base or a hydrochloride salt. The hydrochloride salt often exhibits improved stability and

handling characteristics.[6] Store the compound under refrigerated conditions (4°C) and protect it from light to prevent degradation.[5] As with all fine chemicals, it should be handled in a well-ventilated fume hood using appropriate personal protective equipment (PPE).

Spectroscopic Characterization: While specific spectra are best obtained from the supplier for a given batch, the expected NMR signals can be predicted.

- <sup>1</sup>H NMR: Signals corresponding to the methoxy group (singlet, ~3.7 ppm), the α-hydrogen (multiplet), the cyclobutyl ring protons (multiplets), and the amine protons (broad singlet) would be expected.
- <sup>13</sup>C NMR: Resonances for the carbonyl carbon, the α-carbon, the methoxy carbon, and the distinct carbons of the cyclobutyl ring would be observed. Detailed spectral analysis can be found on supplier websites or requested.[7]

## The "Why": Rationale for Employing the Cyclobutyl Moiety

The decision to incorporate a cyclobutyl amino acid into a drug candidate is driven by several key strategic advantages rooted in its unique conformational properties.

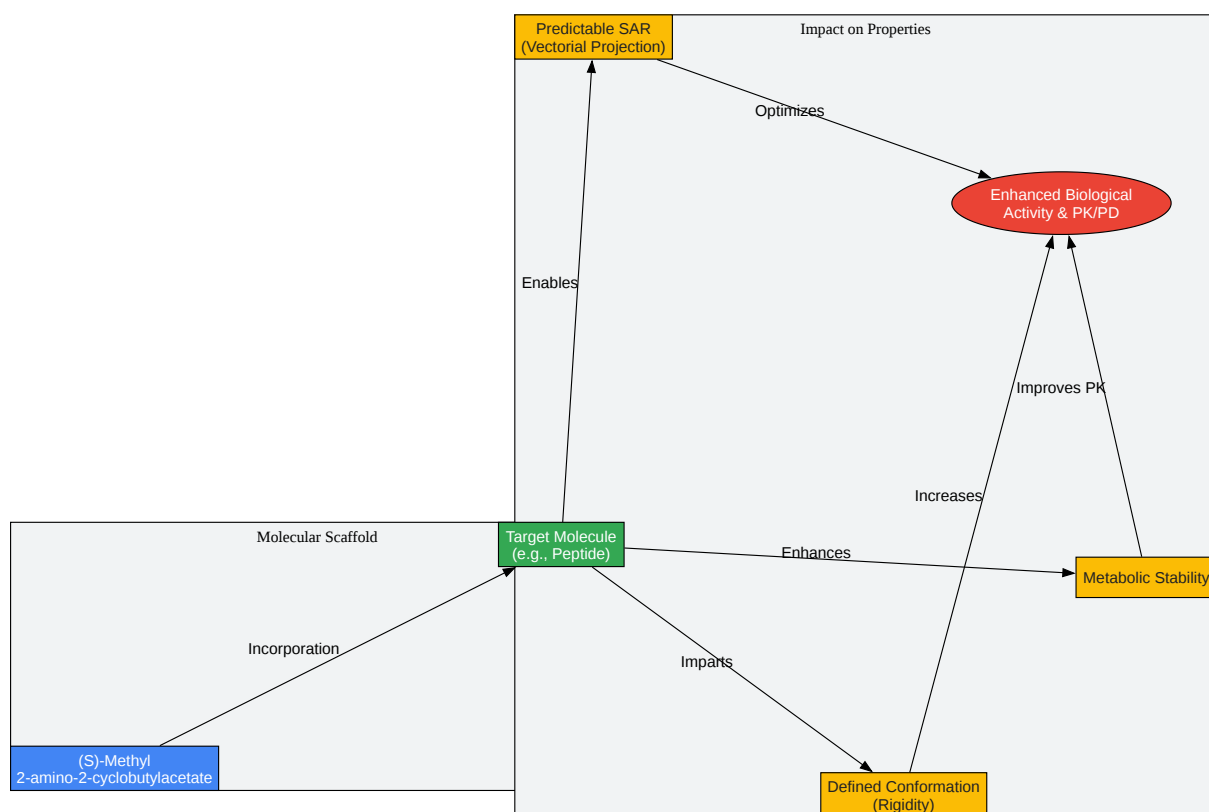
### Conformational Rigidity and Pre-organization

A four-membered ring is inherently more constrained than a five- or six-membered ring or an acyclic side chain. The cyclobutane ring exists in a puckered conformation, which reduces torsional strain.[1][8] This puckering places substituents in pseudo-axial or pseudo-equatorial positions, significantly restricting the conformational freedom of the attached amino acid backbone.[9]

Expert Insight: By locking a portion of the molecule into a defined geometry, the entropic penalty upon binding to a target receptor is reduced. This can translate directly into higher binding affinity (lower ΔG of binding). The cyclobutyl group acts as a "conformational anchor," guiding the presentation of other pharmacophoric elements toward the target.

### Vectorial Projection of Substituents

The rigid cyclobutane scaffold allows for the precise and predictable projection of substituents into three-dimensional space. This is a powerful tool for structure-activity relationship (SAR) studies. Modifying other parts of the molecule while the cyclobutyl anchor maintains a constant orientation allows chemists to systematically probe the binding pocket of a target protein.



[Click to download full resolution via product page](#)

Figure 1: Logical workflow illustrating the strategic benefits of incorporating the cyclobutyl building block.

## Improved Metabolic Stability

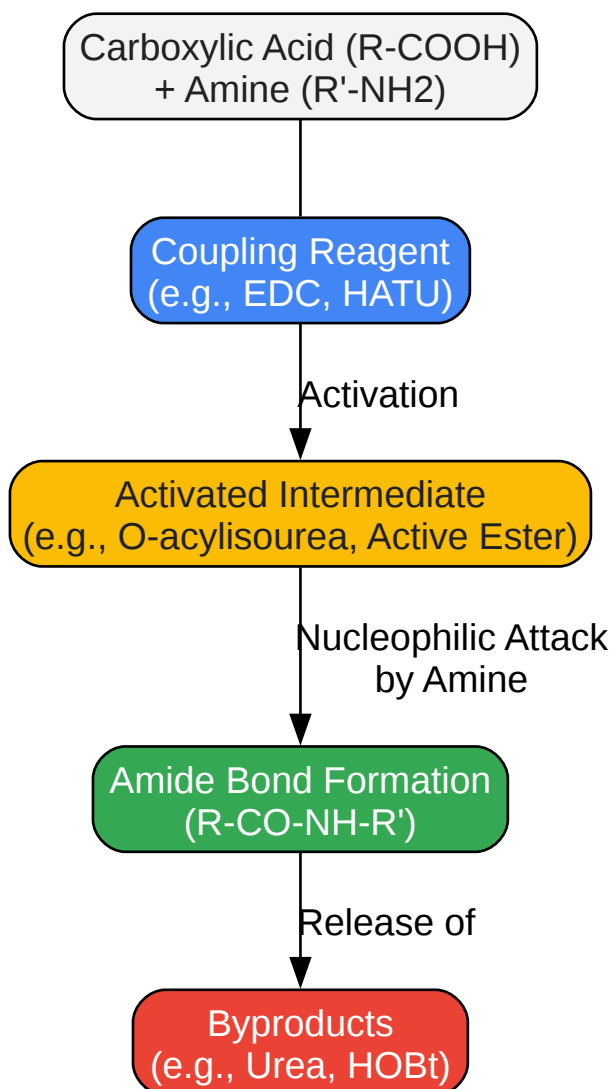
The steric bulk and constrained nature of the cyclobutyl group can effectively shield the adjacent amide bond from cleavage by proteases and other metabolic enzymes. This can lead to a longer biological half-life and improved pharmacokinetic properties of the final drug compound.

## Core Application: Amide Bond Formation

The primary amine and methyl ester functionalities of **(S)-Methyl 2-amino-2-cyclobutylacetate** make it an ideal substrate for amide bond formation, a cornerstone reaction in medicinal chemistry.<sup>[10]</sup> This allows for its facile incorporation into peptide chains or for the attachment of various carboxylic acid-containing fragments.

## General Principles of Amide Coupling

Amide bond formation involves the activation of a carboxylic acid to make it more susceptible to nucleophilic attack by the amine.<sup>[11]</sup> A wide array of coupling reagents has been developed to achieve this transformation under mild conditions that preserve the stereochemical integrity of chiral centers. Common classes of coupling reagents include carbodiimides (e.g., EDC, DIC), phosphonium salts (e.g., PyBOP), and uronium/aminium salts (e.g., HATU, HBTU).<sup>[12]</sup>



[Click to download full resolution via product page](#)

Figure 2: Generalized workflow for a standard amide coupling reaction.

## Protocol: EDC/HOBt Mediated Coupling

This protocol provides a robust and widely applicable method for coupling a generic carboxylic acid to **(S)-Methyl 2-amino-2-cyclobutylacetate** using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-Hydroxybenzotriazole (HOBt). HOBt is included as an additive to suppress racemization and improve reaction efficiency.<sup>[12]</sup>

Materials:

- **(S)-Methyl 2-amino-2-cyclobutylacetate** hydrochloride (or free base)

- Carboxylic acid of interest
- EDC hydrochloride
- HOBt hydrate
- N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (if starting with the hydrochloride salt)
- Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
- Saturated aqueous sodium bicarbonate ( $\text{NaHCO}_3$ ) solution
- Brine (saturated aqueous NaCl solution)
- Anhydrous magnesium sulfate ( $\text{MgSO}_4$ ) or sodium sulfate ( $\text{Na}_2\text{SO}_4$ )
- Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (e.g., nitrogen or argon)

#### Step-by-Step Methodology:

- Preparation: To a flame-dried round-bottom flask under an inert atmosphere, add the carboxylic acid (1.0 eq).
- Dissolution: Dissolve the acid in anhydrous DCM (or DMF) to a concentration of approximately 0.1 M.
- Amine Addition: Add **(S)-Methyl 2-amino-2-cyclobutylacetate** (1.05 eq). If using the hydrochloride salt, add DIPEA (1.1 eq) to the solution and stir for 5 minutes to liberate the free amine.
- Additive: Add HOBt (1.1 eq) to the reaction mixture. Stir until it dissolves.
- Cooling: Cool the reaction mixture to 0°C using an ice-water bath. This is a critical step to minimize potential side reactions and racemization.
- Coupling Reagent Addition: Add EDC hydrochloride (1.2 eq) portion-wise over 5 minutes.

- Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
- Work-up: a. Upon completion, dilute the reaction mixture with DCM. b. Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous  $\text{NaHCO}_3$  (2x), water (1x), and brine (1x). The aqueous washes remove unreacted reagents and water-soluble byproducts. c. Dry the organic layer over anhydrous  $\text{MgSO}_4$  or  $\text{Na}_2\text{SO}_4$ . d. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
- Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure N-acylated product.

#### Causality and Trustworthiness:

- Why 1.05 eq of amine? A slight excess of the amine ensures complete consumption of the more valuable carboxylic acid partner.
- Why 0°C? The activation of the carboxylic acid by EDC is exothermic. Cooling the reaction minimizes the formation of inactive N-acylurea byproducts and helps preserve the stereochemical integrity of the chiral center.<sup>[13]</sup>
- Why HOBt? HOBt reacts with the highly reactive O-acylisourea intermediate to form an active ester. This intermediate is more stable and less prone to racemization, reacting cleanly with the amine.<sup>[10]</sup>
- Why aqueous work-up? The basic wash ( $\text{NaHCO}_3$ ) removes unreacted carboxylic acid and HOBt. The water-soluble EDC and its urea byproduct are also removed during the aqueous extractions.

## Synthetic Accessibility

While commercially available from numerous suppliers, understanding the synthesis of the building block itself provides deeper insight. Chiral cyclobutane amino acids are often prepared via multi-step sequences. One common approach involves the formal [2+2] cycloaddition of a suitable enolate or ketene acetal with an acrylic acid derivative, followed by functional group manipulations to install the amine and resolve the enantiomers.<sup>[14]</sup> Asymmetric synthesis

strategies, for instance, using chiral auxiliaries or catalysts, are also employed to directly access the desired enantiomer.[14]

## Conclusion

**(S)-Methyl 2-amino-2-cyclobutylacetate** is more than just another amino acid derivative; it is a strategic tool for medicinal chemists. Its inherent conformational rigidity allows for the design of highly pre-organized ligands, which can lead to significant gains in binding affinity and metabolic stability. The well-established and robust protocols for its incorporation, primarily through amide coupling, make it a readily accessible and highly valuable building block for accelerating drug discovery programs. By understanding the fundamental principles of its conformational behavior and applying the detailed protocols provided herein, researchers can effectively leverage the unique properties of this chiral scaffold to engineer next-generation therapeutics.

## References

- AiFChem. (2025). Chiral Molecular Building Blocks in Modern Drug Discovery.
- Jiménez-Osés, G., Corzana, F., Busto, J. H., Pérez-Fernández, M., Peregrina, J. M., & Avenoza, A. (2006). Conformational Analysis of 2-Substituted Cyclobutane- $\alpha$ -amino Acid Derivatives. A Synergistic Experimental and Computational Study. *The Journal of Organic Chemistry*, 71(5), 1869–1878.
- ACS Publications. (n.d.). Conformational Analysis of 2-Substituted Cyclobutane- $\alpha$ -amino Acid Derivatives. A Synergistic Experimental and Computational Study. *The Journal of Organic Chemistry*.
- AiFChem. (2025). How Chiral Building Blocks Drive Advances in Drug Discovery.
- Enamine. (n.d.). Chiral Building Blocks Selection.
- Smolecule. (n.d.). Buy **(S)-Methyl 2-amino-2-cyclobutylacetate** hcl | 1983066-39-2.
- BLD Pharm. (n.d.). 1511292-06-0|Methyl 2-amino-2-cyclobutylacetate.
- ChemScene. (n.d.). 1217784-81-0 | **(S)-Methyl 2-amino-2-cyclobutylacetate**.
- PubChemLite. (n.d.). Methyl 2-amino-2-cyclobutylacetate hydrochloride (C7H13NO2).
- Sigma-Aldrich. (n.d.). **(S)-Methyl 2-amino-2-cyclobutylacetate** | 1217784-81-0.
- Universidad de La Rioja. (n.d.). Synthesis of 2-methyl- and 2-methylenecyclobutane amino acids.
- NIH. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC.

- PubMed. (2006). Conformational analysis of 2-substituted cyclobutane-alpha-amino acid derivatives. A synergistic experimental and computational study.
- Aapptec Peptides. (n.d.). Coupling Reagents.
- MDPI. (n.d.). Hybrid Cyclobutane/Proline-Containing Peptidomimetics: The Conformational Constraint Influences Their Cell-Penetration Ability.
- PubMed Central. (n.d.). Cyclobutanes in Small-Molecule Drug Candidates.
- Bentham Science Publisher. (n.d.). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities.
- MySkinRecipes. (n.d.). (R)-Methyl 2-amino-2-cyclobutylacetate.
- CORE. (2008). Synthesis of Substituted 2-Amino-Cyclobutanones.
- HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents.
- NIH. (2022). New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine.
- PMC - PubMed Central. (n.d.). The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine.
- MDPI. (n.d.). Synthetic Routes to Approved Drugs Containing a Spirocycle.
- SpectraBase. (n.d.). Methyl 2-(ethylamino)acetate - Optional[<sup>13</sup>C NMR] - Chemical Shifts.
- MDPI. (n.d.). Special Issue : Pharmacological Activity, Biochemical Properties, and Clinical Applications of Synthetic and Natural Compounds.
- PubMed. (n.d.). Biological Activities and Pharmacological Applications of Cyclodextrins Complexed With Essential Oils and Their Volatile Components: A Systematic Review.
- Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
- Organic Syntheses Procedure. (n.d.). A second 250-mL round-bottomed, single-necked flask equipped with a 50 x 20 mm, Teflon-coated, oval magnetic stir bar, is then charged with.
- Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- [1. pubs.acs.org \[pubs.acs.org\]](https://pubs.acs.org)

- [2. Hybrid Cyclobutane/Proline-Containing Peptidomimetics: The Conformational Constraint Influences Their Cell-Penetration Ability \[mdpi.com\]](#)
- [3. Conformational analysis of 2-substituted cyclobutane-alpha-amino acid derivatives. A synergistic experimental and computational study - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
- [4. researchgate.net \[researchgate.net\]](#)
- [5. chemscene.com \[chemscene.com\]](#)
- [6. Buy \(S\)-Methyl 2-amino-2-cyclobutylacetate hcl | 1983066-39-2 \[smolecule.com\]](#)
- [7. 1511292-06-0|Methyl 2-amino-2-cyclobutylacetate|BLD Pharm \[bldpharm.com\]](#)
- [8. pubs.acs.org \[pubs.acs.org\]](#)
- [9. pubs.acs.org \[pubs.acs.org\]](#)
- [10. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBT as the coupling reagents - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [11. Cyclobutanes in Small-Molecule Drug Candidates - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [12. peptide.com \[peptide.com\]](#)
- [13. mdpi.com \[mdpi.com\]](#)
- [14. investigacion.unirioja.es \[investigacion.unirioja.es\]](#)
- [To cite this document: BenchChem. \[Application Notes: \(S\)-Methyl 2-amino-2-cyclobutylacetate as a Chiral Building Block\]. BenchChem, \[2026\]. \[Online PDF\]. Available at: \[https://www.benchchem.com/product/b1513355/docs#application-notes-s-methyl-2-amino-2-cyclobutylacetate-as-a-chiral-building-block\]](#)

---

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)

[Contact our Ph.D. Support Team for a compatibility check](#)